molecular formula C15H7ClI2O4S B2778716 3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one CAS No. 1119391-71-7

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one

Cat. No.: B2778716
CAS No.: 1119391-71-7
M. Wt: 572.54
InChI Key: KEUXVJMFLOVDPG-UHFFFAOYSA-N
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Description

The compound “3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The molecule also contains a sulfonyl group attached to a 4-chlorophenyl group . These types of structures are often seen in various organic compounds, including some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The chromen-2-one group would form a heterocyclic ring, while the sulfonyl and 4-chlorophenyl groups would likely be attached to this ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, its solubility would likely be influenced by the presence of the polar sulfonyl group .

Scientific Research Applications

Stereocontrolled Synthesis and Chemical Transformations

  • The stereocontrolled reduction of 3-sulfonyl chromen-4-ones to 3-sulfonyl chroman-4-ols using NaBH4/LiCl and Pd/C/H2 has been explored, providing two kinds of products with three contiguous chiral centers under different conditions. This process is crucial for efficiently transforming these compounds under various reaction conditions (Chang & Tsai, 2018).

Antibacterial Applications

  • Some derivatives synthesized from 4-Chloro-chromen-2-one showed significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Klebsiella, indicating the potential of these compounds in developing new antibacterial agents (Behrami, 2014).

Synthesis Methods and Catalytic Applications

  • A copper(II) acetate mediated synthesis method for 3-sulfonyl-2-aryl-2H-chromenes has been described, offering a concise, high-yielding, and easy-operation route for creating these compounds. This method involves a one-pot, two-step synthetic route that includes intermolecular annulation and sequential O-alkylation (Chang, Chen, & Chen, 2019).

Antiviral and Antimicrobial Activities

  • Novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and derivatives exhibited both antibacterial and analgesic activities, suggesting their utility in developing new therapeutic agents. These compounds were effective against various Gram-positive and Gram-negative bacteria (Rajesha et al., 2011).

Synthesis and Structural Characterization

  • The synthesis of new sulfanyl-, sulfinyl-, and sulfonyl-substituted polychlorobuta-1,3-dienes, including coumarin derivatives showing fluorescence properties, highlights the diverse applications of these compounds in materials science and chemical sensing (Ibiş & Sahin, 2016).

Environmental and Catalytic Efficiency

  • A problem-solving and environmentally benign approach has been developed for the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, demonstrating a diversity-oriented protocol that emphasizes the synthesis of medicinally privileged compounds under ambient conditions. This method utilizes diethylamine as an efficient organo catalyst, offering high yields and wide scope while avoiding conventional isolation and purification processes (Pandit et al., 2016).

Mechanism of Action

The mechanism of action of “3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one” would depend on its specific use. For instance, if it were used as a pharmaceutical, its mechanism of action would likely involve interactions with specific biological targets .

Future Directions

The future directions for research on “3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,8-diiodochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClI2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUXVJMFLOVDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClI2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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